Acetylalanine 4-nitroanilide
Overview
Description
Acetylalanine 4-nitroanilide (AA4NA) is a synthetic compound that has been widely used in scientific research . It is derived from the amino acid alanine and plays a significant role in the synthesis of peptides, proteins, and various biomolecules . By binding to the active sites of these biomolecules, it exerts a notable influence, resulting in alterations to their structure and activity .
Synthesis Analysis
The synthesis of anilines, such as AA4NA, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .Molecular Structure Analysis
The molecular formula of AA4NA is C11H13N3O4, and it has a molecular weight of 251.24 . It has played a crucial role in unraveling the intricate structure and function of proteins and enzymes .Chemical Reactions Analysis
AA4NA has been utilized in various chemical reactions. For instance, it has been used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . Moreover, the chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .Physical And Chemical Properties Analysis
AA4NA appears as an off-white to yellow powder . The loss on drying is ≤ 0.5% .Scientific Research Applications
Enzyme Characterization : Acetylalanine 4-nitroanilide has been used to study enzymes like N-acetylalanine aminopeptidase from human erythrocytes, revealing its specificity in liberating N-acetylalanine from peptides (Schoenberger & Tschesche, 1981). Similarly, studies on acyl-peptide hydrolase from rat liver have utilized acetylalanine 4-nitroanilide to understand enzyme kinetics and reaction mechanisms (Kobayashi & Smith, 1987).
Biodegradation Studies : Research has also been conducted on the biodegradation potential of bacterial cultures for removing 4-nitroaniline, a product of acetylalanine 4-nitroanilide, from textile dye wastewater, highlighting the environmental applications of these studies (Khalid, Arshad, & Crowley, 2009).
Enzyme Inhibition Research : Additionally, acetylalanine 4-nitroanilide has been used in studies to measure enzyme inhibition, such as in the case of acetylcholinesterase inhibition by phosphoric 4-nitroanilides (Bollinger, Levy-Serpier, Debord, & Pénicaut, 1990).
Analyzing Enzymatic Reactions : The compound has also played a role in studies focused on understanding the enzymatic acetylation of amines, serving as a substrate to observe acetylation reactions (Tabor, Mehler, & Stadtman, 1953).
Understanding Hydrolysis Mechanisms : Furthermore, studies have investigated the hydrolysis mechanism of oligopeptide-4-nitroanilides, providing insights into the chemical processes involving acetylalanine 4-nitroanilide (Fischer, Küllertz, & Barth, 1978).
Safety And Hazards
AA4NA should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Future Directions
The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Future directions required for understanding this model reaction have been provided in this particular study .
properties
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZSYDGJGVCHS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189532 | |
Record name | Acetylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylalanine 4-nitroanilide | |
CAS RN |
35978-75-7 | |
Record name | Acetylalanine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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